2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide
Description
The compound 2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide is an acetohydrazide derivative featuring a phenyl group at the 2-position and a 4-(trifluoromethoxy)benzylidene moiety connected via an imine bond (E-configuration). Its synthesis likely follows standard hydrazone formation protocols, involving condensation of 2-phenylacetohydrazide with 4-(trifluoromethoxy)benzaldehyde in ethanol under acidic conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
2-phenyl-N-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)23-14-8-6-13(7-9-14)11-20-21-15(22)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMUUNZCUWKTEI-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Core Structure Differences
- Diclofenac Hydrazones (–3): These derivatives incorporate a 2-(2,6-dichloroanilino)phenyl core, a hallmark of diclofenac analogs known for cyclooxygenase (COX) inhibition.
- Benzothiazole Acylhydrazones () : These feature a benzothiazole-thioacetohydrazide core, optimized for anticancer activity. The target compound’s phenyl-acetohydrazide structure may prioritize different biological targets, such as inflammation or microbial pathways .
Benzylidene Substituent Comparisons
The 4-(trifluoromethoxy)phenyl group in the target compound is distinct from substituents in other hydrazones:
The trifluoromethoxy group combines steric bulk (-OCH₂CF₃) with strong electron-withdrawing effects, likely increasing metabolic stability and membrane permeability compared to methoxy or hydroxy analogs .
Physicochemical Properties
- Melting Points : Trimethoxy-substituted hydrazones (e.g., compound 9 in ) exhibit high melting points (248–250°C) due to crystallinity from symmetric substituents. The bulkier trifluoromethoxy group may reduce crystallinity, lowering the target compound’s melting point .
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